molecular formula C6H9N B027635 2,4-Dimethylpyrrole CAS No. 625-82-1

2,4-Dimethylpyrrole

Cat. No. B027635
Key on ui cas rn: 625-82-1
M. Wt: 95.14 g/mol
InChI Key: MFFMQGGZCLEMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07244733B2

Procedure details

To dimethylformamide (4.5 mL, 57.8 mmol) under argon at 0° C. was added phosphorus oxychloride (57.8 mmol) dropwise over 5 min. The cooling bath was removed and after 15 min. 1,2-dichloroethane (15 mL) was added. The reaction mixture was again cooled to 0° C. and a solution of 2,4-dimethylpyrrole (52.6 mmol) in 1,2-dichloroethane (15 mL) was added dropwise over 15 min. The reaction was heated to reflux for 15 min, and then cooled to rt. A solution of sodium acetate (24 g) in water (75 mL) was added slowly to the reaction mixture and the resulting mixture was again heated to reflux for 20 min. After the reaction mixture was cooled to rt it was diluted with CH2Cl2, and the aqueous phase was washed with CH2Cl2 (2×50 mL). The combined organic fractions were washed with saturated NaHCO3, dried (Na2SO4), and concentrated in vacuo. The crude material was purified by chromatography on silica gel eluting with 10% ethyl acetate in hexane to provide 5.2 g (80%) of the desired compound 2-formyl-3,5-dimethylpyrrole. [M+H]+=124.1, [M−H]−=122.0
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
57.8 mmol
Type
reactant
Reaction Step One
Quantity
52.6 mmol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].P(Cl)(Cl)(Cl)=O.[CH3:11][C:12]1[NH:13][CH:14]=[C:15]([CH3:17])[CH:16]=1.C([O-])(=O)C.[Na+]>ClCCCl.O.C(Cl)Cl>[CH:3]([C:14]1[NH:13][C:12]([CH3:11])=[CH:16][C:15]=1[CH3:17])=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
4.5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
57.8 mmol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
52.6 mmol
Type
reactant
Smiles
CC=1NC=C(C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
24 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed and after 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
1,2-dichloroethane (15 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was again heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to rt it
WASH
Type
WASH
Details
the aqueous phase was washed with CH2Cl2 (2×50 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography on silica gel eluting with 10% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1NC(=CC1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.